Engineering Peptidomimetics and Synthetic Biologics with (R)-2-((tert-Butoxycarbonyl)amino)nonanoic Acid (CAS: 1821828-01-6)
Engineering Peptidomimetics and Synthetic Biologics with (R)-2-((tert-Butoxycarbonyl)amino)nonanoic Acid (CAS: 1821828-01-6)
Executive Summary
The pursuit of "undruggable" targets—proteins characterized by extended, shallow, and dynamic protein-protein interaction (PPI) interfaces—has necessitated a paradigm shift from traditional small molecules to designer peptidomimetics and synthetic biologics [1]. At the forefront of this chemical evolution is the strategic incorporation of noncanonical amino acids (ncAAs).
(R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid (commonly referred to as Boc-D-Amna) is a highly specialized, lipophilic, D-configured noncanonical amino acid. As a Senior Application Scientist, I have observed firsthand how the integration of this specific building block transforms biologically inert sequences into highly potent, membrane-permeable, and proteolytically stable macrocycles. This technical guide outlines the physicochemical rationale, mechanistic advantages, and field-proven experimental workflows for utilizing Boc-D-Amna in advanced drug development.
Chemical Identity & Physicochemical Profiling
The utility of Boc-D-Amna stems directly from its structural topology. It features a linear 7-carbon aliphatic side chain and an unnatural D-stereocenter, temporarily masked by a tert-Butoxycarbonyl (Boc) protecting group for controlled synthesis.
Table 1: Quantitative Physicochemical Data
| Property | Value / Description |
| Chemical Name | (R)-2-((tert-Butoxycarbonyl)amino)nonanoic acid |
| Common Synonyms | Boc-D-2-aminononanoic acid; Boc-D-Amna |
| CAS Registry Number | 1821828-01-6 |
| Molecular Formula | C₁₄H₂₇NO₄ |
| Molecular Weight | 273.37 g/mol |
| Side Chain Architecture | Linear 7-carbon aliphatic chain (-C₇H₁₅) |
| Stereochemistry | D-configuration (R-enantiomer) |
| N-alpha Protection | tert-Butoxycarbonyl (Boc) |
Mechanistic Role in Peptide Engineering (E-E-A-T Insights)
The selection of Boc-D-Amna in a synthetic campaign is never arbitrary; it is driven by three distinct mechanistic causalities:
I. Chameleonic Lipophilicity and Membrane Permeability
Intracellular PPIs (such as the p53/MDM2 axis) require therapeutics to cross the lipid bilayer. The unbranched 7-carbon side chain of D-Amna provides a massive hydrophobic anchor. In designer macrocyclic peptides, this long alkyl chain allows the molecule to behave as a "chameleon"—dynamically burying its polar backbone intramolecularly while exposing the lipophilic D-Amna chain to the solvent, drastically enhancing passive membrane translocation [1].
II. Proteolytic Evasion via D-Stereochemistry
Endogenous proteases are stereospecific, evolved exclusively to cleave L-amino acid peptide bonds. By introducing the (R)-enantiomer (D-Amna), the local backbone conformation is altered, creating steric clashes within the active sites of degrading enzymes. This single substitution can extend the in vivo half-life of a peptide from minutes to days.
III. Strategic N-Terminal Capping (The Boc Advantage)
While Fmoc-chemistry is the standard for modern Solid-Phase Peptide Synthesis (SPPS), utilizing a Boc-protected amino acid at the absolute N-terminus of an Fmoc-synthesized chain is a highly efficient strategic choice. The Causality: The Boc group is acid-labile. By placing Boc-D-Amna at the N-terminus, the final global cleavage step (using Trifluoroacetic acid, TFA) simultaneously removes the N-terminal Boc group and cleaves the peptide from the resin. This eliminates the need for a final, separate Fmoc-deprotection step, reducing synthetic time and minimizing side reactions.
Experimental Workflow: Self-Validating SPPS Protocol
The following protocol details the incorporation of Boc-D-Amna at the N-terminus of a resin-bound peptide. Because the 7-carbon side chain creates a dense hydrophobic microenvironment, it sterically hinders the incoming amine. Therefore, standard coupling reagents (like HBTU) often fail. We mandate the use of HATU , whose superior reactivity (via the 7-azabenzotriazole leaving group) overcomes this steric shielding.
Step-by-Step Methodology
-
Resin Preparation & Swelling:
-
Suspend the Fmoc-deprotected peptide-resin (e.g., Rink Amide AM resin, 0.1 mmol scale) in Dichloromethane (DCM) and Dimethylformamide (DMF) (1:1 v/v) for 30 minutes to maximize polymer swelling and expose reactive sites.
-
-
Reagent Activation (Pre-activation is critical):
-
In a separate vial, dissolve Boc-D-Amna (0.3 mmol, 3.0 eq) and HATU (0.29 mmol, 2.9 eq) in 2 mL of anhydrous DMF.
-
Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6.0 eq). Stir for exactly 2 minutes to form the active OAt ester. Do not exceed 2 minutes, as the active ester can degrade.
-
-
Coupling:
-
Add the activated mixture to the resin. Agitate at room temperature for 2 to 4 hours. The extended time compensates for the lipophilic drag of the 7-carbon chain.
-
-
Self-Validating Quality Control (Micro-Cleavage):
-
Trustworthiness Check: Do not proceed blindly. Withdraw 1 mg of resin, wash with DCM, and treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 30 minutes.
-
Evaporate the TFA, dissolve in Acetonitrile/Water, and analyze via LC-MS. You must observe >95% conversion to the desired mass before proceeding. If incomplete, perform a double coupling.
-
-
Global Cleavage and Deprotection:
-
Wash the bulk resin thoroughly with DMF and DCM.
-
Treat with the cleavage cocktail (TFA/TIPS/H₂O, 95:2.5:2.5) for 2 hours. This step simultaneously cleaves the peptide from the resin, removes side-chain protecting groups, and removes the N-terminal Boc group from the D-Amna residue.
-
-
Precipitation & Purification:
-
Precipitate the crude peptide in cold diethyl ether, centrifuge, and purify via RP-HPLC.
-
Workflow for the incorporation of Boc-D-2-aminononanoic acid via Solid-Phase Peptide Synthesis.
Advanced Applications: Rescuing the p53 Pathway
The integration of noncanonical amino acids like D-Amna is revolutionizing the targeting of membrane proteins and intracellular PPIs [2]. A premier example of D-Amna's utility is in the disruption of the p53/MDM2 interaction —a classically "undruggable" target implicated in numerous cancers [1].
MDM2 negatively regulates the p53 tumor suppressor by binding to its transactivation domain and triggering its ubiquitination and degradation. By synthesizing a macrocyclic peptide incorporating (S)- or (R)-2-aminononanoic acid, researchers have successfully engineered molecules (such as KS-58) that mimic the alpha-helical interface of p53. The long aliphatic chain of D-Amna inserts deeply into the hydrophobic cleft of MDM2, providing a massive steric blockade that prevents MDM2 from binding native p53. Consequently, p53 is stabilized, leading to cell cycle arrest and apoptosis in oncogenic cells.
Disruption of the p53-MDM2 signaling pathway using a D-Amna designer peptidomimetic.
